An In-Depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole Derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2,1,3-benzoxadiazole, also known as benzofurazan. This heterocyclic scaffold is a cornerstone in the development of novel fluorophores, electronic materials, and pharmacologically active agents. Particular attention is given to the widely used intermediate, 4-nitro-2,1,3-benzoxadiazole (NBD), and its derivatives, which have demonstrated significant potential as anticancer agents through the modulation of key cellular signaling pathways.
Synthesis of 2,1,3-Benzoxadiazole and its Derivatives
The synthetic routes to 2,1,3-benzoxadiazole and its substituted analogs are well-established, typically commencing from substituted o-nitroanilines. A common and efficient pathway involves the cyclization of 2-nitroaniline to its N-oxide, followed by reduction to the core 2,1,3-benzoxadiazole heterocycle. This core can then be further functionalized, for instance, through bromination and subsequent cross-coupling reactions to introduce π-conjugated systems.
A pivotal intermediate in the synthesis of many biologically active derivatives is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This compound serves as a versatile precursor for a wide array of derivatives through nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
General Synthetic Workflow
The synthesis of complex 2,1,3-benzoxadiazole derivatives often follows a multi-step sequence. A representative workflow for creating extended π-conjugated systems is outlined below.
Experimental Protocols
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [1][2]
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In a 500 mL flask, combine 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt solution of KOH (7 mL).
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To this mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise.
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Stir the reaction mixture at room temperature for 7 hours.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 1000 mL).
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Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.
Protocol 2: Synthesis of 2,1,3-Benzoxadiazole [1][2]
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In a 250 mL flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
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Reflux the mixture for 3 hours.
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Cool the reaction mixture and filter.
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Evaporate the solvents to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.
Protocol 3: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole [2]
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In a round-bottom flask, heat 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) to 100°C.
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Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.
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Reflux the reaction mixture for 3 hours.
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After cooling, dissolve the resulting solution in dichloromethane (40 mL) and wash with brine (40 mL).
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Wash the organic fraction with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).
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Dry the organic layer and concentrate under vacuum to yield the product.
Protocol 4: General Procedure for Sonogashira Coupling [1]
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In a three-neck round-bottom flask, mix 4,7-dibromo-2,1,3-benzoxadiazole, dry triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and triphenylphosphine.
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Heat the mixture to 55°C and add copper iodide.
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Slowly add a solution of the desired terminal aryl acetylene in dry triethylamine dropwise.
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Reflux the reaction for 2 hours, monitoring by TLC.
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After completion, purify the product by column chromatography.
Characterization of 2,1,3-Benzoxadiazole Derivatives
A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of newly synthesized 2,1,3-benzoxadiazole derivatives.
Characterization Workflow
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for the parent 2,1,3-benzoxadiazole and some of its derivatives.
Table 1: Physicochemical Properties of Selected 2,1,3-Benzoxadiazole Derivatives
| Compound | Structure | Yield (%) | Melting Point (°C) |
| 2,1,3-Benzoxadiazole-1-oxide | C₆H₄N₂O₂ | 89[1][2] | 68[1][2] |
| 2,1,3-Benzoxadiazole | C₆H₄N₂O | 80[1][2] | 69[1][2] |
| 4,7-Dibromo-2,1,3-benzoxadiazole | C₆H₂Br₂N₂O | - | - |
| Derivative 9a | C₄₀H₄₄N₁₀O | 71[1] | 175[1] |
| Derivative 9d | C₄₀H₄₄N₁₀O | 79[1] | 199[1] |
Table 2: Spectroscopic Data for Selected 2,1,3-Benzoxadiazole Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |
| 2,1,3-Benzoxadiazole | 7.85 (dd, 2H), 7.41 (dd, 2H)[1] | - | 3100, 3080, 1614, 1535, 1483, 834, 742[1][2] | [M]⁺ 120.0[1] |
| Derivative 9a | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H), 4.66 (t, 4H), 2.07 (q, 4H), 1.42-1.23 (m, 20H), 0.88 (t, 6H)[1] | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3, 53.4, 31.7, 29.4, 29.0, 28.9, 26.4, 22.6, 14.1[1] | 2970, 2951, 2810, 2211[1] | [M+H]⁺ 681.3768[1] |
| Derivative 9d | 8.21 (d, 4H), 7.78 (d, 4H), 7.64 (s, 2H), 4.59 (d, 4H), 2.13 (q, 2H), 1.40-1.27 (m, 16H), 0.97 (t, 6H), 0.90 (t, 6H)[1] | 164.3, 149.4, 134.4, 132.5, 128.4, 126.8, 123.7, 112.6, 98.7, 85.3, 53.4, 31.9, 29.44, 29.38, 29.34, 29.2, 28.9, 26.4, 22.7, 14.1[1] | 3031, 2950, 2918, 2850, 2209[1] | [M+H]⁺ 681.3777[1] |
Table 3: Photophysical and Electrochemical Properties of Selected π-Conjugated Derivatives
| Compound | λabs (nm) in CHCl₃ | λem (nm) in CHCl₃ | Stokes Shift (cm⁻¹) | ΦFL in CHCl₃ | Optical Band Gap (eV) | Electrochemical Band Gap (eV) |
| Derivative 9a | 419[1] | 494[1] | 3738[1] | ~0.5[1] | 2.67[1] | 2.70[1] |
| Derivative 9d | 419[1] | 498[1] | 3786[1] | ~0.5[1] | 2.64[1] | 2.48[1] |
Biological Activity and Signaling Pathways
Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have garnered significant interest for their potent biological activities, particularly as anticancer agents. One of the key mechanisms of action for these compounds is the inhibition of Glutathione S-Transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance.
Inhibition of Glutathione S-Transferase and Induction of Apoptosis
A well-studied NBD derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to be a potent inhibitor of GSTP1-1. GSTP1-1 can sequester and inhibit the c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. By inhibiting GSTP1-1, NBDHEX promotes the dissociation of the GSTP1-1/JNK complex, leading to the activation of JNK and the subsequent triggering of the apoptotic cascade.
The activation of JNK can initiate both the extrinsic and intrinsic apoptotic pathways. In the nucleus, JNK can phosphorylate and activate transcription factors such as c-Jun and p53, leading to the expression of pro-apoptotic genes. At the mitochondria, JNK can directly phosphorylate and regulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c and the activation of caspases.
This targeted approach, leveraging the overexpression of GSTs in tumor cells, makes NBD derivatives promising candidates for the development of novel anticancer therapies. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the design of even more potent and selective therapeutic agents.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
